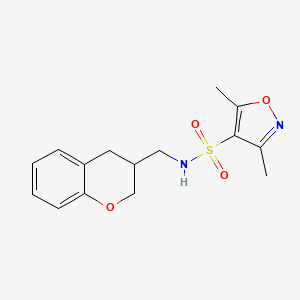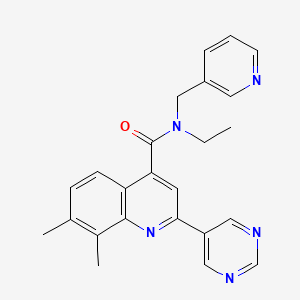![molecular formula C15H19N5O B4528149 2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4528149.png)
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
Overview
Description
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring and a cyclopentapyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide typically involves the condensation of 1,5-dimethylpyrazole with a suitable cyclopentapyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the cyclopentapyridine structure.
Imidazole Derivatives: Compounds with a similar heterocyclic structure but different nitrogen positioning.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole and pyrimidine ring system.
Uniqueness
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is unique due to its combination of a pyrazole ring with a cyclopentapyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-9-11(8-18-20(9)2)7-17-15-12(14(16)21)6-10-4-3-5-13(10)19-15/h6,8H,3-5,7H2,1-2H3,(H2,16,21)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUACBRCURXSUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=C(C=C3CCCC3=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzoyl-4-[2-(ethylsulfonyl)propanoyl]piperazine](/img/structure/B4528069.png)
![N-methyl-3-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)pyridin-2-amine](/img/structure/B4528080.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B4528095.png)
![1-(2-methoxyphenyl)-4-[1-(5-phenylpentanoyl)-3-piperidinyl]piperazine](/img/structure/B4528113.png)


![1-(2-methoxyphenyl)-4-(1-{[4-(methylthio)phenyl]acetyl}-3-piperidinyl)piperazine](/img/structure/B4528118.png)
![(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl){[2-(propylthio)pyrimidin-5-yl]methyl}amine](/img/structure/B4528121.png)
![8-[6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl]quinoline](/img/structure/B4528123.png)
![4-{3-[1-(2-ethoxyethyl)-1H-pyrazol-3-yl]phenyl}thieno[2,3-d]pyrimidine](/img/structure/B4528129.png)
![N-(2-isopropoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B4528135.png)
![1-(4-isobutylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B4528137.png)

